Thiophene-2-thiol, S-acetyl-

Description

Structural Characterization of Thiophene-2-thiol, S-acetyl-

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Systematic Identification

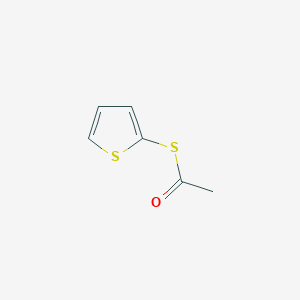

The systematic IUPAC name for this compound is S-thiophen-2-yl ethanethioate, reflecting its acetylated thiol group bonded to the second carbon of the thiophene ring. Its molecular formula, C₆H₆OS₂, corresponds to a molecular weight of 158.24 g/mol. The SMILES notation (CC(=O)SC1=CC=CS1) explicitly defines the connectivity: an acetyl group (CC(=O)) linked via a sulfur atom to the 2-position of the thiophene ring (C1=CC=CS1). The InChIKey (JCCFKXLGGNMORV-UHFFFAOYSA-N) provides a unique identifier for computational referencing.

Resonance Structures and Aromatic Stabilization

The thiophene ring exhibits aromaticity due to a conjugated π-system comprising four π-electrons from the sulfur atom and two double bonds. Resonance structures involve delocalization of the sulfur lone pairs into the ring, stabilizing the system. The acetylthio group (-SAc) introduces electron-withdrawing effects via the carbonyl, which polarizes the thiophene ring’s electron density. This polarization impacts reactivity, as seen in the compound’s susceptibility to oxidation at the sulfur or α-carbon positions.

Tautomeric Possibilities in Thiophene-Thiol Systems

While the acetyl group stabilizes the thiol form, theoretical tautomerism could involve thione formation (C=S) via deprotonation. However, the acetyl protection likely suppresses such equilibria. In analogous thiophene-thiol systems, tautomerism is rare due to the aromatic stability of the thiophene ring, which disfavors non-aromatic tautomers.

Spectroscopic Characterization

NMR Spectral Analysis (¹H, ¹³C, DEPT)

¹H NMR spectra of thiophene derivatives typically show aromatic protons as doublets or triplets due to coupling with adjacent sulfur atoms. For Thiophene-2-thiol, S-acetyl-, the thiophene protons resonate between δ 7.35–7.65 ppm. The acetyl methyl group appears as a singlet near δ 2.30 ppm, while the thiophene-bound sulfur deshields neighboring protons. ¹³C NMR signals include the carbonyl carbon at δ 195–200 ppm and aromatic carbons at δ 125–140 ppm. DEPT-135 spectra confirm the absence of quaternary carbons in the acetyl group.

| NMR Signal | Chemical Shift (δ) | Assignment |

|---|---|---|

| CH₃ (acetyl) | ~2.30 ppm | Singlet, 3H |

| Thiophene C-H | 7.35–7.65 ppm | Doublets/triplets, 3H |

| C=O (acetyl) | 195–200 ppm | Carbonyl carbon |

| Thiophene C-S | 135–140 ppm | Sulfur-adjacent carbons |

IR Vibrational Signatures of Thiol and Acetyl Moieties

Infrared spectroscopy reveals key functional groups:

- C=O Stretch : Strong absorption at ~1,700 cm⁻¹, characteristic of the acetyl carbonyl.

- C-S Stretch : Bands at 600–700 cm⁻¹, indicative of thioester linkages.

- Aromatic C-H Stretch : Peaks near 3,050 cm⁻¹ from thiophene ring protons.

The absence of an S-H stretch (~2,550 cm⁻¹) confirms successful acetylation of the thiol group.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 158.24 (C₆H₆OS₂⁺). Key fragmentation pathways include:

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

No single-crystal X-ray data for Thiophene-2-thiol, S-acetyl- is available in the literature. However, studies on analogous thiophene derivatives reveal planar thiophene rings with bond lengths of 1.34–1.37 Å for C-S and 1.41–1.43 Å for C-C. The acetyl group is expected to adopt a trans configuration relative to the thiophene ring to minimize steric hindrance.

Packing Arrangements in Solid State

Hypothetical packing arrangements, inferred from similar thioesters, suggest layered structures stabilized by van der Waals interactions and weak C-H⋯O hydrogen bonds involving the acetyl carbonyl. Sulfur-sulfur interactions (S⋯S contacts ~3.50 Å) may further contribute to lattice stability.

Structure

3D Structure

Properties

Molecular Formula |

C6H6OS2 |

|---|---|

Molecular Weight |

158.2 g/mol |

IUPAC Name |

S-thiophen-2-yl ethanethioate |

InChI |

InChI=1S/C6H6OS2/c1-5(7)9-6-3-2-4-8-6/h2-4H,1H3 |

InChI Key |

JCCFKXLGGNMORV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1=CC=CS1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Thiophene-2-thiol, S-acetyl- plays a crucial role as an intermediate in organic synthesis. Its ability to participate in both electrophilic and nucleophilic reactions allows it to serve as a versatile building block in the synthesis of various organic compounds.

Key Reactions:

- S-Alkylation: The compound can undergo alkylation reactions to form thioether derivatives.

- Ligand Formation: It acts as a ligand in coordination chemistry, stabilizing metal ions and enhancing catalytic processes .

Catalysis

Thiophene-2-thiol, S-acetyl- has been studied for its catalytic properties in various reactions:

- Metal Coordination: The compound's interactions with metal ions facilitate catalytic reactions, improving reaction efficiency .

- Nanomaterials Development: It is used in the formation of self-assembled monolayers on gold surfaces, which are vital for developing nanoscale electronic devices and biosensors .

Biological Applications

Research indicates that thiophene-2-thiol, S-acetyl- exhibits biological activity, particularly through its reducing properties:

- Antioxidant Effects: The compound has been investigated for its potential antioxidant activities, contributing to its role in biochemical pathways .

- Anticancer Activity: Recent studies have shown that derivatives containing thiol groups exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from thiophene-2-thiol demonstrated IC values indicating effective inhibition of cell proliferation in human colon carcinoma and hepatocellular carcinoma models .

Material Science

In material science, thiophene-2-thiol, S-acetyl- is utilized for:

- Surface Functionalization: Its ability to form stable bonds with metal surfaces is exploited in creating functionalized surfaces for sensors and electronic devices .

- Thin Film Technology: The compound is applied in thin film deposition processes, enhancing the properties of coatings used in various industrial applications .

- Antitumor Screening : A study screened compounds derived from thiophene-2-thiol against human cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity with IC values ranging from 10.72 µM to 42.63 µM depending on the cell line tested . This suggests potential therapeutic applications in cancer treatment.

- Biosensor Development : Research into the use of thiol compounds for biosensing applications demonstrated that thiophene derivatives could effectively bind to gold surfaces, enhancing sensitivity and selectivity in detecting biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Thiophene-2-thiol, S-acetyl- and Analogues

| Compound | CAS No. | Molecular Formula | Boiling Point (°C) | logPoct/wat | Key Features |

|---|---|---|---|---|---|

| Thiophene-2-thiol | 7774-74-5 | C4H4S2 | 166.9 | 3.675 | Volatile, strong odor, reactive thiol |

| S-Acetyl derivative | - | C6H6OS2 | N/A | N/A | Enhanced stability, reduced odor |

| 5-Methyl thiophene-2-thiol | - | C5H6S2 | N/A | N/A | Methyl substitution increases steric bulk |

| Cyclohexanethiol | 1569-69-3 | C6H12S | 160–162 | 2.82 | Aliphatic thiol, lower reactivity |

| 4-Nitrobenzenethiol | 18521-62-3 | C6H5NO2S | 285 (decomposes) | 1.98 | Electron-withdrawing nitro group reduces nucleophilicity |

Key Observations :

- Thiophene-2-thiol exhibits higher hydrophobicity (logP = 3.675) compared to cyclohexanethiol (logP = 2.82), favoring its use in non-polar reaction systems .

- The S-acetyl derivative avoids thiol oxidation and dimerization, common issues in thiophene-2-thiol storage .

Oxidative Coupling Reactions

In iodine-catalyzed aerobic oxidations, thiophene-2-thiol forms disulfides (e.g., 1,2-di(thiophen-2-yl)disulfane) with 82% yield , outperforming aliphatic thiols like cyclohexanethiol due to aromatic stabilization of intermediates .

Limitations with Functionalized Thiols

Thiols with hydroxy or amino groups (e.g., 4-aminobenzenethiol) fail in analogous reactions due to side reactions or catalyst poisoning .

Preparation Methods

Reaction Conditions and Catalysts

In a solvent-free system, thiophene-2-thiol reacts with acetic anhydride at 70–80°C for 3–5 hours, yielding S-acetylthiophene-2-thiol. Catalysts like phosphoric acid or molecular sieves enhance regioselectivity and reaction efficiency. For example, using 0.5% w/w H₃PO₄ accelerates the acetylation while minimizing side reactions.

Key Parameters:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes kinetics |

| Molar Ratio (Thiol:Ac₂O) | 1:1.0–1.8 | Excess Ac₂O improves conversion |

| Catalyst Loading | 0.5–2.0% w/w | Reduces reaction time |

Workup and Purification

Post-reaction, direct vacuum distillation isolates the product (b.p. 102–105°C at 15 mmHg). Residual catalyst and unreacted substrates in the reactor bottoms can be reused for subsequent batches without additional catalyst. This method achieves yields of 85–92% with >98% purity.

Diazotization-Thioacetylation of Thiophene-2-amine

A two-step strategy converts thiophene-2-amine into S-acetylthiophene-2-thiol via diazonium intermediates, adapted from non-aqueous diazotization techniques.

Diazonium Salt Formation

Thiophene-2-amine reacts with isoamyl nitrite and boron trifluoride etherate in dimethyl sulfoxide (DMSO) at 0–5°C to form a stable diazonium tetrafluoroborate.

Reaction Equation:

Thioacetylation with Potassium Thioacetate

The diazonium salt reacts with potassium thioacetate (KSAc) in DMSO at 25°C for 1–2 hours, yielding S-acetylthiophene-2-thiol.

Optimized Conditions:

-

Molar Ratio (Diazonium:KSAc): 1:1.2

-

Solvent: DMSO (enables rapid mixing and suppresses hydrolysis)

Multi-Step Synthesis from Thiophene

Industrial-scale production often employs a multi-step route starting with thiophene:

Friedel-Crafts Acetylation

Thiophene undergoes acetylation with acetic anhydride catalyzed by H₃PO₄ or AlCl₃ to form 2-acetylthiophene.

Typical Protocol:

Oxidation to 2-Thiophene Oxoethanoic Acid

2-Acetylthiophene is oxidized using NaNO₂ and HCl under acidic conditions.

Critical Parameters:

| Parameter | Specification |

|---|---|

| Temperature | 65°C |

| Reaction Time | 3 hours |

| Workup | pH adjustment to 2, ethyl acetate extraction |

Reduction and Chlorination

The oxoethanoic acid is reduced with hydrazine hydrate to 2-thiophene acetic acid, followed by chlorination with SOCl₂ to yield 2-thiophen acetyl chloride. Final thioacetylation completes the synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Acetylation | 85–92 | High | Moderate |

| Diazotization | 78–84 | Medium | High |

| Multi-Step Synthesis | 70–75 | Industrial | Low |

Emerging Techniques and Innovations

Recent patents disclose microwave-assisted acetylation, reducing reaction times to 15–30 minutes with comparable yields. Additionally, immobilized catalysts (e.g., zeolite-supported H₃PO₄) enhance recyclability across 10+ batches without activity loss .

Q & A

Q. Methodological Answer :

- Liquid-Liquid Extraction : Partition the crude product between ethyl acetate and 5% NaHCO3 to remove acidic impurities .

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (start at 9:1, transition to 7:3). Collect fractions showing UV absorption at 254 nm .

- Recrystallization : Dissolve the product in hot ethanol and cool to -20°C for crystal formation. Purity >99% is achievable, as confirmed by HPLC (C18 column, 70:30 methanol/water) .

Note : Confirm purity via melting point (lit. 63–67°C for related thiophene-acetic acid derivatives) and elemental analysis .

Advanced: What mechanistic insights explain the reactivity of S-acetyl-thiophene-2-thiol in nucleophilic substitutions?

Methodological Answer :

The acetyl group acts as a protecting group, enhancing stability while allowing regioselective reactions:

- Nucleophilic Acyl Substitution : React with amines (e.g., benzylamine) in THF at reflux to form thioamide derivatives. Monitor by FT-IR for C=O stretch reduction (~1680 cm⁻¹ → 1640 cm⁻¹) .

- Deprotection Studies : Treat with hydrazine hydrate in methanol to regenerate free thiol. Confirm via Ellman’s assay (absorbance at 412 nm for thiolate formation) .

- DFT Studies : Calculate charge distribution using Gaussian08. The sulfur atom in S-acetyl derivatives exhibits lower electrophilicity compared to free thiol, directing attack to the thiophene ring .

Basic: How can spectroscopic techniques confirm successful S-acetylation of thiophene-2-thiol?

Q. Methodological Answer :

- FT-IR Spectroscopy : Loss of S-H stretch (~2550 cm⁻¹) and appearance of C=O stretch (~1710 cm⁻¹) confirm acetylation .

- ¹H NMR (CDCl3) : Acetyl protons appear as a singlet at δ 2.35 ppm. Thiophene protons resonate as a multiplet (δ 7.10–7.50 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 142.17 (C6H6O2S). Fragmentation peaks at m/z 85 (thiophene-SAc+) and 43 (CH3CO+) validate structure .

Advanced: How do solvent polarity and Lewis acids influence Friedel-Crafts reactions involving S-acetyl-thiophene-2-thiol?

Q. Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of acylating agents. In non-polar solvents (toluene), AlCl3 (10 mol%) accelerates Friedel-Crafts acylation at the thiophene C-5 position .

- Competitive Reactions : In the presence of Brønsted acids (H2SO4), sulfonation may occur. Monitor by ¹³C NMR for sulfonic acid derivatives (δ 110–120 ppm for C-SO3H) .

- Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates. Activation energy (Ea) for AlCl3-catalyzed acylation is ~45 kJ/mol .

Basic: What safety protocols are critical when handling thiophene-2-thiol and its S-acetyl derivative?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation exposure (thiols have strong odors and irritant properties) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with 10% NaOH solution, then absorb with vermiculite .

- First Aid : For skin contact, wash with soap and water immediately. Seek medical attention if irritation persists .

Advanced: How can computational modeling predict the stability of S-acetyl-thiophene-2-thiol under varying pH conditions?

Q. Methodological Answer :

- pKa Calculations : Use COSMO-RS solvation models to predict thiol deprotonation (pKa ~6.5). Acetylation raises the pKa to ~9.5, reducing reactivity in acidic media .

- Hydrolysis Studies : Simulate aqueous degradation pathways (e.g., B3LYP/6-31+G*). Acetyl group hydrolysis is favored at pH < 3 or pH > 11, forming thiophene-2-thiol .

- MD Simulations : Analyze solvation shells in water/DMSO mixtures to optimize storage conditions (anhydrous DMSO recommended) .

Basic: What are the key applications of S-acetyl-thiophene-2-thiol in pharmaceutical intermediates?

Q. Methodological Answer :

- Antimicrobial Agents : Serve as precursors to cephalosporin analogs (e.g., cefalotin) via nucleophilic substitution at the acetyl group .

- Antioxidant Synthesis : React with α,β-unsaturated ketones to form thioether-linked antioxidants. Assess activity via DPPH radical scavenging assays (IC50 ~20 μM) .

- Fluorescent Probes : Conjugate with dansyl chloride for thiol detection in biological systems. Fluorescence intensity correlates with thiol concentration (λex 340 nm, λem 520 nm) .

Advanced: How do crystallographic studies resolve ambiguities in the molecular geometry of S-acetyl-thiophene-2-thiol?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (C-S: ~1.78 Å) and dihedral angles (thiophene-acetyl plane: ~15°). Data confirm planarity disruption due to steric effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts < 2.7 Å) influencing crystal packing .

- Synchrotron Radiation : High-resolution studies at 100 K reveal thermal motion anisotropy, critical for stability predictions in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.